N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at the 5-position, linked via a carboxamide bond to a 2,3-dihydro-1,4-benzodioxine moiety at the 6-position.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-12-4-5-13(15(10-12)25-2)18-21-22-19(28-18)20-17(23)11-3-6-14-16(9-11)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIAPHGARLFWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and benzodioxine rings are susceptible to oxidation under controlled conditions:
Reduction Reactions
Reductive pathways target the oxadiazole and nitro/methoxy groups (if present in derivatives):
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic rings and carboxamide groups:
Electrophilic Aromatic Substitution
The 2,4-dimethoxyphenyl group directs electrophiles to specific positions:
Nucleophilic Acyl Substitution
The carboxamide group undergoes hydrolysis or aminolysis:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (aq)/Δ | Reflux, 6 hrs | Carboxylic acid and amine. | 78% |
| NH₂R (e.g., aniline) | DCC/DMAP, room temp | Substituted amide derivatives . | 65% |
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
Stability and Degradation
The compound degrades under harsh conditions:
Comparative Reactivity Table
A comparison of reaction rates for key functional groups:
| Functional Group | Reaction | Relative Reactivity | Dominant Factor |
|---|---|---|---|
| Oxadiazole ring | Oxidation | High | Ring strain and electron deficiency |
| Benzodioxine | Electrophilic substitution | Moderate | Electron-donating O-atoms |
| Carboxamide | Hydrolysis | Low | Steric protection from aromatic rings |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives have shown promising results in inhibiting the growth of glioblastoma cell lines through mechanisms that induce apoptosis and DNA damage in cancer cells . The structural similarity of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide to these derivatives suggests it may exhibit similar anticancer activity.
Anti-Diabetic Properties
The anti-diabetic potential of oxadiazole derivatives has been explored using model organisms like Drosophila melanogaster. Compounds have demonstrated the ability to lower glucose levels significantly in diabetic models . Given its structural characteristics, this compound may also possess similar anti-diabetic effects.
Enzyme Inhibition
Research indicates that compounds with benzodioxane and acetamide functionalities can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease . The potential of this compound as an enzyme inhibitor warrants further investigation.
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have been recognized for their broad-spectrum antimicrobial activities against various bacterial strains. Studies have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria . The incorporation of the oxadiazole ring in this compound may enhance its antimicrobial effectiveness.
Other Pharmacological Activities
Beyond anticancer and anti-diabetic properties, compounds similar to this compound have exhibited a range of biological activities including:
- Antifungal
- Antiviral
- Analgesic
These activities make such compounds attractive candidates for drug development .
Structural Characteristics and Synthesis
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as dihydrofolate reductase and bacterial RNA polymerase
Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (OCH₃) in the target compound may reduce binding affinity compared to electron-withdrawing substituents (e.g., Cl, Br) but improve solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and LogP : The target compound’s molecular weight (~388) and calculated LogP (~2.8) fall within drug-like ranges, comparable to dichloro (LogP ~3.5) and bromo (LogP ~3.2) analogs. Methoxy groups may lower LogP, improving aqueous solubility .
- Metabolic Stability : Oxadiazole rings are generally resistant to metabolic degradation, but methoxy groups could introduce sites for demethylation, necessitating further stability studies .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a benzodioxine moiety. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from simpler precursors. Common methods include cyclodehydration reactions to form the oxadiazole core, followed by various functionalization steps to introduce the benzodioxine structure. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:
- Cell Proliferation Inhibition : The compound exhibits significant antiproliferative effects against multiple cancer types. For instance, it has demonstrated IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors that regulate cell cycle progression and apoptosis pathways. This interaction can lead to cell cycle arrest and induction of apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains and fungi. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
Study 1: Anticancer Screening
In a study conducted by Jawed et al., several oxadiazole derivatives were synthesized and screened for anticancer activity using the National Cancer Institute's protocols. The compound showed potent activity against melanoma (MDA-MB-435) and leukemia (K-562) cell lines with growth inhibition percentages reaching up to 62.61% .
Study 2: Mechanism-Based Approaches
Zhang et al. explored mechanism-based approaches to evaluate the anticancer potential of similar compounds. Their findings indicated that compounds with structural similarities to N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine exhibited IC50 values lower than established chemotherapeutics like staurosporine .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| This compound | 0.67 | PC-3 (Prostate) | Anticancer |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 0.80 | HCT-116 (Colon) | Anticancer |
| N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio-acetohydrazide | 1.18 | HEPG2 (Liver) | Anticancer |
Q & A
Q. What synthetic routes are recommended for synthesizing N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzodioxane-carboxamide core and subsequent coupling with a 2,4-dimethoxyphenyl-substituted oxadiazole moiety. Key steps include:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring under reflux using dehydrating agents like POCl₃ .
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzodioxane-carboxylic acid and oxadiazole-amine intermediate .
- Optimization : Solvent choice (DMF or THF) and temperature control (60–80°C) are critical for minimizing by-products. Reaction progress is monitored via TLC, and purity is ensured through recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should they be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the integration of protons in the benzodioxane (δ 4.2–4.5 ppm for –OCH₂–) and oxadiazole-linked aromatic regions (δ 6.8–7.5 ppm). Methoxy groups (2,4-dimethoxyphenyl) appear as singlets near δ 3.8 ppm .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 422.1243 (calculated for C₂₂H₂₀N₃O₆) .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Methodological Answer : Common issues include residual solvents (DMF) and unreacted starting materials. Solutions involve:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
- Crystallization : Ethanol-water systems for final product purification, with slow cooling to enhance crystal formation .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Pathway Prediction : Quantum mechanical calculations (DFT) model transition states to predict feasible synthetic routes for derivatives .
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding interactions with targets like α-glucosidase or acetylcholinesterase. For example, the oxadiazole moiety may form hydrogen bonds with catalytic residues .
- SAR Analysis : Machine learning models (e.g., Random Forest) correlate substituent effects (e.g., methoxy vs. halogen groups) with activity data to prioritize derivatives .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human α-glucosidase) and control for solvent effects (DMSO concentration ≤1%) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic differences .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for benzodioxane-oxadiazole hybrids?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing 2,4-dimethoxy with 2,4-dichloro groups) to assess electronic effects on enzyme inhibition .
- 3D-QSAR Models : CoMFA/CoMSIA analyses map steric and electrostatic fields to activity trends, guiding rational design .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using tools like Phase .
Q. How should in vitro assays be designed to evaluate enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known benzodioxane targets (e.g., acetylcholinesterase for neurodegenerative studies) .
- Kinetic Assays : Use spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) with IC₅₀ determination via dose-response curves (0.1–100 μM) .
- Counter-Screening : Test against off-target enzymes (e.g., COX-2) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
